molecular formula C9H12ClN3O B1419894 2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide CAS No. 1198595-67-3

2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide

Cat. No. B1419894
M. Wt: 213.66 g/mol
InChI Key: URCXQPIMGQBIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide consists of a pyridine ring substituted with a chloro group, a hydroxy group, and an isopropyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current search results.

Scientific Research Applications

Antiviral Activity Studies

A study by Holy et al. (2002) explored the antiviral activities of various pyrimidine derivatives, focusing on their inhibition of herpes viruses and retroviruses like HIV. The research highlighted how different substitutions at specific positions of the pyrimidine ring could impact antiviral efficacy (Holy et al., 2002).

Synthesis and Chemical Properties

Aksamitowski et al. (2017) reported on the synthesis of novel N'-hydroxy-N-alkylpyridinecarboximidamides, including a detailed comparison of various synthetic methods. This study is crucial for understanding the chemical properties and potential applications of such compounds (Aksamitowski et al., 2017).

Crystal Structure Analysis

The work of Rajam et al. (2017) involved the crystal structure analysis of various pyrimidine derivatives. This research is significant for understanding the molecular interactions and stability of these compounds, which is essential for their potential applications in various fields (Rajam et al., 2017).

Reactivity Studies

Rouchaud et al. (1997) conducted a study on the reactivity of 2-substituted 3-ethylsulfonylpyridines, providing insights into the chemical behavior of similar pyridine derivatives under various conditions. This research is valuable for understanding the reactivity patterns of these compounds, which could be applied in different scientific contexts (Rouchaud et al., 1997).

Polysubstituted Pyridinecarboxylic Acid Derivatives

Dubois et al. (1996) explored the generation of polysubstituted 2-pyridinecarboxylic acid derivatives, which can be crucial for the development of new pharmaceuticals and chemical intermediates (Dubois et al., 1996).

Spectroscopic Studies

Spinner and Yeoh (1971) conducted spectroscopic studies on pyridine derivatives, providing essential data for understanding their electronic structures and potential applications in various scientific fields (Spinner & Yeoh, 1971).

properties

IUPAC Name

2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCXQPIMGQBIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=C(C=C1)/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-hydroxy-6-isopropylnicotinimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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